molecular formula C18H22N2O3S B5598297 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea

Cat. No. B5598297
M. Wt: 346.4 g/mol
InChI Key: GJUZWIXEONOYKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. While specific synthesis details for N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea are not provided, analogous compounds are often synthesized through condensation reactions involving thiourea and aromatic aldehydes or ketones under controlled conditions (Fazylov et al., 2016).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including those similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea, is characterized by strong hydrogen bonding interactions, which can significantly influence their chemical properties and reactivity. Such compounds are typically characterized by NMR, IR, and X-ray crystallography to confirm their structure (Tadjarodi et al., 2007).

Chemical Reactions and Properties

Thioureas, including N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea, can participate in various chemical reactions due to the reactivity of the thiourea moiety. They can undergo oxidative cyclization, form complexes with metals, and react with electrophiles or nucleophiles depending on the reaction conditions (Tadjarodi et al., 2007).

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-21-15-7-5-4-6-14(15)20-18(24)19-11-10-13-8-9-16(22-2)17(12-13)23-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUZWIXEONOYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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